molecular formula C7H4BrF3 B045179 3-Bromobenzotrifluoride CAS No. 401-78-5

3-Bromobenzotrifluoride

Cat. No. B045179
CAS RN: 401-78-5
M. Wt: 225.01 g/mol
InChI Key: NNMBNYHMJRJUBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromobenzotrifluoride and related derivatives involves various methods. One reported method includes the exchange-tritiation of appropriate anilines in heptafluorobutyric acid, followed by diazotization and either reduction or Sandmeyer coupling of the diazonium salt to produce derivatives like 3H-o-bromobenzotrifluoride (Hanzlik, Wiley, & Gillesse, 1979).

Molecular Structure Analysis

The molecular and vibrational structure of 3-Bromobenzotrifluoride derivatives, such as 3-aminobenzotrifluoride, has been studied using Fourier Transform Raman and infrared spectroscopy. These studies provide insights into the equilibrium geometry, harmonic vibrational frequencies, and thermodynamic functions, offering a comprehensive understanding of the compound's structural characteristics (Sundaraganesan, Illakiamani, Meganathan, & Joshua, 2007).

Chemical Reactions and Properties

3-Bromobenzotrifluoride participates in various chemical reactions, including regioselective bromocyclization and cross-coupling reactions, demonstrating its versatility in synthetic chemistry. These reactions not only highlight its reactivity but also its potential for further modification into valuable chemical intermediates (Zheng et al., 2019).

Scientific Research Applications

  • Guerrera et al. (1995) discovered a novel aromatic nucleophilic substitution with rearrangement reaction involving 3-bromo-2-nitrobenzo[b]thiophene and amines, leading to unexpected isomers. This has potential applications in synthesizing 4-amino-3-nitrobenzo[b]thiophenes (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

  • Clayton and Mayeda (1963) demonstrated that Bromine pentafluoride, a related compound, can effectively extract oxygen from oxides and silicates for isotopic analysis, enhancing oxygen yields and reducing systematic errors in isotopic composition (Clayton & Mayeda, 1963).

  • Dobbs et al. (2006) explored new ionic liquid crystals based on imidazolium salts, including 1-(4-dodecyloxybenzyl)-3-methyl-1H-imidazol-3-ium bromide, showing promising mesomorphism and electrochemical behavior. This has potential applications in organic electronics and photovoltaics (Dobbs, Douce, Allouche, Louati, Malbosc, & Welter, 2006).

  • Yeun-Joong Yong (2013) found that a Pt electrode can effectively perform electrooxidation of 3-bromobenzoic acid, producing phenol, dihydroxybenzene, and benzoquinone, suggesting potential for further reactions (Yeun-Joong Yong, 2013).

  • Ryu et al. (2019) showed that 3-BDB (3-Bromo-4,5-dihydroxybenzaldehyde) protects skin cells from oxidative damage by activating the Nrf2/HO-1 pathway, mediated by ERK and Akt, and upregulating HO-1 in keratinocytes, indicating its potential in skincare (Ryu et al., 2019).

  • Zhou et al. (2018) presented a facile method for the synthesis of 3-aryl 2,3-dihydrobenzofurans with excellent yields, under simple and mild conditions, which might have significant implications in organic synthesis (Zhou, Liang, Hu, Zhou, & Zhou, 2018).

Safety And Hazards

3-Bromobenzotrifluoride is considered hazardous. It is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-bromo-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4BrF3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMBNYHMJRJUBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059947
Record name 3-Bromobenzotrifluoride
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Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Bromobenzotrifluoride

CAS RN

401-78-5
Record name 1-Bromo-3-(trifluoromethyl)benzene
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Record name Benzene, 1-bromo-3-(trifluoromethyl)-
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Record name 3-Bromobenzotrifluoride
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Record name Benzene, 1-bromo-3-(trifluoromethyl)-
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Record name 3-Bromobenzotrifluoride
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Record name 3-bromo-α,α,α-trifluorotoluene
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Record name 3-Bromobenzyltrifluoride
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Synthesis routes and methods I

Procedure details

24 gr of bromine and 14 gr of brominetrifluoride were placed in a 50 ml three necked flask. The mixture was stirred vigorously and swept by the aid of a stream of dry nitrogen into a 250 ml three necked flask equipped with a mechanical stirrer, thermometer and double faced condensor, containing 60 gr of benzotrifluoride. Both mixtures were stirred vigorously and icy water was circulated through the condensor, until all the mixture was swept over to the second flask. When no mixture was left in the first flask the reaction was stopped and treated as described in example 21. 25 gr of benzotrifluoride was recovered under distillation and 33 gr of 3-bromobenzotrifluoride was obtained, 61% yield based on reacted benzotrifluoride.
Quantity
24 g
Type
reactant
Reaction Step One
[Compound]
Name
brominetrifluoride
Quantity
14 g
Type
reactant
Reaction Step Two
[Compound]
Name
three
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
60 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

3280 g of bromine are added to a mixture of 6046 g benzotrifluoride, 68 g FeCl3 and 2 g SiO2 at about 20° C. within ca. 2 hours. The reaction temperature is then slowly rised within ca. 7 hours to ca 40° C., 300 g water and 130 g Na2S2O3 are added and stirred for ca. 15 minutes. The phases are separated and the organic phase is destilled resulting in 4160 g bromo-benzotrifluoride (isomeric ratio 3:4=96:4) and 3290 g benzotrifluoride which is recycled.
Quantity
3280 g
Type
reactant
Reaction Step One
Quantity
6046 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
68 g
Type
reactant
Reaction Step One
[Compound]
Name
SiO2
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step Two
Quantity
3290 g
Type
reactant
Reaction Step Three
Name
Quantity
300 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromobenzotrifluoride
Reactant of Route 2
3-Bromobenzotrifluoride
Reactant of Route 3
Reactant of Route 3
3-Bromobenzotrifluoride
Reactant of Route 4
3-Bromobenzotrifluoride
Reactant of Route 5
3-Bromobenzotrifluoride
Reactant of Route 6
3-Bromobenzotrifluoride

Q & A

Q1: How does the trifluoromethyl group influence the reactivity of 3-bromobenzotrifluoride in metalation reactions?

A2: The trifluoromethyl group in 3-bromobenzotrifluoride plays a crucial role in directing the regioselectivity of metalation reactions. The research suggests that the trifluoromethyl group acts as both an emitter and transmitter of steric pressure. [] For instance, while 3-bromobenzotrifluoride undergoes metalation at the 2-position, the analogous [2-bromo-4-(trifluoromethyl)phenyl]silane remains inert due to the buttressing effect exerted by the trifluoromethyl group on the C-Si bond. This buttressing effect hinders the approach of the base, thus preventing metalation. []

Q2: Can you provide an example from the research that illustrates the concept of "relay propagation of crowding" using 3-bromobenzotrifluoride?

A3: A compelling example of "relay propagation of crowding" can be observed in the reactivity difference between 4-bromo-5,7-dimethoxy-4-(trifluoromethyl)quinoline and 4-bromo-5,7-dimethyl-4-(trifluoromethyl)quinoline. [] While the dimethoxy derivative is inert to lithiation due to the strong steric pressure exerted by the methoxy groups, the dimethyl derivative undergoes lithiation at the 3-position. This highlights that the steric pressure from the methoxy groups (emitters) is relayed through the bromine and trifluoromethyl groups (transmitters) to the 3-position, hindering the approach of the base. The smaller methyl groups exert weaker steric pressure, allowing for lithiation. []

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